Arbutin

Catalog No.
S519257
CAS No.
497-76-7
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arbutin

CAS Number

497-76-7

Product Name

Arbutin

IUPAC Name

2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2

InChI Key

BJRNKVDFDLYUGJ-UHFFFAOYSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(O)C=C2

Solubility

≥ 10g/100g
Slightly soluble in ethyl ether; insoluble in benzene, chloroform, CS2
Soluble in water and alcohol

Synonyms

Arbutoside; Arbutyne; BRN 0089673; CCRIS 9273; HSDB 7661; NSC 4036; Ursin; Uvasol; Arbutin

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Description

The exact mass of the compound Arbutin is 272.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ≥ 10g/100gslightly soluble in ethyl ether; insoluble in benzene, chloroform, cs2soluble in water and alcoholin water, 9.59x10+5 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4036. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. It belongs to the ontological category of beta-D-glucoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Skin Lightening Properties

Arbutin demonstrates promise as a skin lightening agent. It works by inhibiting tyrosinase, an enzyme that plays a crucial role in melanin production. Melanin is the pigment responsible for skin and hair color. By reducing tyrosinase activity, arbutin can help lighten hyperpigmentation, age spots, and sun damage [1].

  • Source: Alpha Arbutin as a Skin Lightening Agent: A Review:

Mechanism of Action

Researchers are actively investigating the mechanisms by which arbutin exerts its effects. Studies suggest that arbutin may not only inhibit tyrosinase activity but also interfere with melanosome maturation, the organelles within melanocytes that produce melanin [2].

  • Source: Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties:

Safety and Efficacy

While arbutin appears to be a well-tolerated skin lightening agent, ongoing research is evaluating its long-term safety and efficacy. Some studies suggest that arbutin may break down into hydroquinone, a more potent but potentially irritating skin lightening agent, under certain conditions [3].

  • Source: The in vivo skin accumulations of alpha-arbutin following application...

Delivery Systems

Research is also exploring methods to improve the delivery of arbutin through the skin. Due to its chemical structure, arbutin may have difficulty penetrating the deeper layers of the skin. Scientists are investigating the use of encapsulation techniques and other delivery systems to enhance arbutin's effectiveness [4].

  • Source: The in vivo skin accumulations of alpha-arbutin following application...

Arbutin is a glycosylated derivative of hydroquinone, specifically a hydroquinone glycoside. It consists of a glucose molecule chemically bonded to hydroquinone and is primarily found in the leaves and bark of various plants, notably the bearberry plant (Arctostaphylos uva-ursi). The compound exists in three stereoisomeric forms: α-arbutin, β-arbutin, and γ-arbutin, with β-arbutin being the most prevalent in nature. Arbutin has gained popularity in cosmetic formulations due to its skin-lightening properties, which are attributed to its ability to inhibit melanin synthesis in the skin .

Arbutin+H2OacidHydroquinone+Glucose\text{Arbutin}+\text{H}_2\text{O}\xrightarrow{\text{acid}}\text{Hydroquinone}+\text{Glucose}

In terms of enzymatic activity, arbutin acts as a competitive inhibitor of the enzyme tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to melanin. By binding to the active site of tyrosinase, arbutin reduces melanin production, thus contributing to its skin-lightening effects .

Arbutin exhibits significant biological activity primarily through its action on melanocytes, the cells responsible for melanin production. It inhibits tyrosinase activity, leading to decreased melanin synthesis. Studies have shown that arbutin can reduce melanin content in cultured human melanocytes without significantly affecting cell viability . Additionally, arbutin has antioxidant properties, allowing it to scavenge reactive oxygen species and potentially protect skin cells from oxidative stress .

Arbutin can be synthesized through various methods:

  • Natural Extraction: It can be extracted from plant sources such as bearberry leaves.
  • Chemical Synthesis: A common synthetic route involves the reaction of acetobromoglucose with hydroquinone in the presence of an alkali .
  • Enzymatic Synthesis: Recent advancements have led to the development of enzymatic methods using glycosyltransferases to produce α-arbutin from hydroquinone selectively .

Arbutin is widely used in cosmetic products aimed at treating hyperpigmentation issues. Its applications include:

  • Skin Lightening: Used in creams and serums to reduce dark spots and even skin tone.
  • Cosmetic Formulations: Incorporated into various skincare products due to its mildness compared to other depigmenting agents like hydroquinone.
  • Antioxidant Agent: Utilized for its potential protective effects against oxidative damage in skin formulations .

Research indicates that arbutin interacts with several biological pathways:

  • Tyrosinase Inhibition: Arbutin competes with L-tyrosine for binding at the active site of tyrosinase, effectively reducing melanin synthesis .
  • Reactive Oxygen Species Scavenging: It has been shown to scavenge free radicals and enhance cellular antioxidant defenses by activating the erythroid 2-associated factor 2 (Nrf2) pathway .
  • Cellular Effects: In studies involving human melanoma cells, arbutin demonstrated a concentration-dependent inhibition of melanin synthesis without adversely affecting cell growth at lower concentrations .

Arbutin shares structural similarities with other compounds that also exhibit skin-lightening properties. Below is a comparison with notable similar compounds:

CompoundStructure TypeMechanism of ActionPotency (vs Tyrosinase)Source
ArbutinHydroquinone GlycosideTyrosinase inhibitorModerateBearberry plant
α-ArbutinHydroquinone GlycosideMore potent tyrosinase inhibitor than β-arbutinHighSynthetic
HydroquinoneSimple Phenolic CompoundDirectly inhibits tyrosinaseVery HighSynthetic/Natural
Kojic AcidFungal MetaboliteInhibits tyrosinase and has antioxidant propertiesModerateFungi
Licorice ExtractFlavonoidInhibits tyrosinase and reduces inflammationModerateLicorice root

Uniqueness of Arbutin

Arbutin's uniqueness lies in its dual action as both a tyrosinase inhibitor and an antioxidant. Unlike hydroquinone, which can be cytotoxic at higher concentrations, arbutin offers a safer alternative for skin lightening with fewer side effects. Moreover, α-arbutin is noted for its enhanced potency over β-arbutin while maintaining similar safety profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Colorless elongated prisms from moist ethyl acetate
White powder (pure synthetic)
Needles (water + 1)

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

272.08960285 g/mol

Monoisotopic Mass

272.08960285 g/mol

Heavy Atom Count

19

LogP

1.35
-1.35 (LogP)
log Kow = -1.35

Appearance

Solid powder

Melting Point

199 °C
142 - 143 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C5INA23HXF

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Indicated for over-the-counter use for epidermal hyperpigmentation in various skin conditions, such as melasma, freckles, and senile lentigines.

Therapeutic Uses

/EXPL THER/ Although the toxicogenomics of A375 human malignant melanoma cells treated with arbutin have been elucidated using DNA microarray, the proteomics of the cellular response to this compound are still poorly understood. ...This study ... performed proteomic analyses to investigate the anticancer effect of arbutin on the protein expression profile in A375 cells. After treatment with arbutin (8 ug/mL) for 24, 48 and 72 hr, the proteomic profiles of control and arbutin-treated A375 cells were compared, and 26 differentially expressed proteins (7 upregulated and 19 downregulated proteins) were identified by MALDI-Q-TOF MS and MS/MS. Among these proteins, 13 isoforms of six identical proteins were observed. Bioinformatic tools were used to search for protein function and to predict protein interactions. The interaction network of 14 differentially expressed proteins was found to be correlated with the downstream regulation of p53 tumor suppressor and cell apoptosis. In addition, three upregulated proteins (14-3-3G, VDAC-1 and p53) and five downregulated proteins (ENPL, ENOA, IMDH2, PRDX1 and VIME) in arbutin-treated A375 cells were validated by RT-PCR analysis. These proteins were found to play important roles in the suppression of cancer development.

Pharmacology

At non-toxic concentrations, arbutin inhibited the activity of tyrosinase in cultured human keratinocytes, while having minimal effect on the expression of tyrosinase mRNA or the synthesis of the enzyme [A27248]. α-Arbutin produced a concentration-dependent inhibition of melanin synthesis of human melanoma cells, HMV-II [A32939]. No inhibitory effect on HMV-II cell growth was seen at concentrations lower than 1.0 mM. At concentrations of 0.5 mM of arbutin, tyrosinase activity was reduced to 60% of that in non-treated cells [A32939]. The addition of arbutin blocked and inhibited α-MSH-stimulated melanogenesis in B16 melanoma cells, brownish guinea pig, and human skin tissue [A32940]. In a pilot study of healthy male adults exposed to UV B irradiation, topical administration of arbutin inhibited UV-induced nuclear factor-kappaB activation in human keratinocytes [F43]. In mouse skin, arbutin counteracted oxidative stress induced by 12-O-tetradecanoylphorbol-13-acetate [F43].

Mechanism of Action

Arbutin is a hydroquinone glycoside, however the hydroquinone moiety is not solely responsible for the de-pigmentating actions of arbutin. It acts as a competitive inhibitor of tyrosinase enzyme by acting on the L-tyrosine binding site to suppress melanogenesis and mediate its de-pigmenting actions on human skin. Tyrosinase is an enzyme involved in the regulation of rate-limiting steps during the synthesis of melanin; it regulates the conversion of L-tyrosine into L-dopa, and subsequent conversion of L-dopa to L-dopaquinone. Via inhibition of tyrosinase activity in a concentration-dependent manner, arbutin attenuates the production of melanin in melanocytes. While most studies suggest that arbutin has negligible effect on the tyrosinase mRNA expression, a study assessing the effect of arbutin on melanocyte differentiation inducement system using ES cells propose that arbutin may also downregulate the expression of tyrosinase in addition to its inhibitory action on the enzyme. The contradictory findings across studies may be due to previous studies using terminally-differentiated melanocytes and melanoma cells.
...This study ... presents evidence that cotreatment of aloesin and arbutin inhibits tyrosinase activity in a synergistic manner by acting through a different action mechanism. Aloesin or arbutin similarly inhibited enzyme activity of human- and mushroom-tyrosinases with an IC50 value of 0.1 or 0.04 mM, respectively. Lineweaver-Burk plots of the enzyme kinetics data showed that aloesin inhibited tyrosinase activity noncompetitively with a Ki value of 5.3 mM, whereas arbutin did it competitively (Maeda, 1996). We then examined whether cotreatment of these agents inhibits the tyrosinase activity in a synergistic manner. The results showed that 0.01 mM aloesin in the presence of 0.03 mM arbutin inhibited activity of mushroom by 80% of the control value and the reverse was also true. The inhibitory effects were calculated to be synergistic according to the Burgi method. Taken together, we suggest that aloesin along with arbutin inhibits in synergy melanin production by combined mechanisms of noncompetitive and competitive inhibitions of tyrosinase activity.

Vapor Pressure

2.30X10-12 mm Hg at 25 °C (est)

Other CAS

497-76-7

Absorption Distribution and Excretion

Arbutin was found to be extensively absorbed from the gastrointestinal tract where it is primarily converted to hydroquinone.
During the first 4 hours following ingestion of a single dose of 210 mg arbutin in healthy volunteers, 224.5 μmol/L hydroquinone glucuronide and 182 μmol/L of hydroquinone sulfate were recovered in the urine.
No pharmacokinetic data available.
The urinary excretion of arbutin metabolites was examined in a randomized crossover design in 16 healthy volunteers after the application of a single oral dose of bearberry leaves dry extract (BLDE). There were two groups of application using either film-coated tablets (FCT) or aqueous solution (AS). The urine sample analysis was performed by a validated HPLC coolarray method (hydroquinone) and a validated capillary electrophoresis method (hydroquinone-glucuronide, hydroquinone-sulfate). The total amounts of hydroquinone equivalents excreted in the urine from BLDE were similar in both groups. With FCT, 64.8% of the arbutin dose administered was excreted; with AS, 66.7% was excreted (p = 0.61). The maximum mean urinary concentration of hydroquinone equivalents was a little higher and peaked earlier in the AS group versus the FCT group, although this did not reach statistical significance (Cur max = 1.6893 umol/mL vs. 1.1250 umol/mL, p = 0.13; tmax (t midpoint) = 3.60 h vs. 4.40 hr, p = 0.38). The relative bioavailability of FCT compared to AS was 103.3% for total hydroquinone equivalents. There was substantial intersubject variability. No significant differences between the two groups were found in the metabolite patterns detected (hydroquinone, hydroquinone-glucuronide, and hydroquinone-sulfate).
To study the effects of aloesin and arbutin on normal cultured human melanocytes in synergetic method. Building up the system of cultured human melanocytes. The cultured melanocytes in vitro were treated with the mixture of aloesin and arbutin. The cell viability and tyrosinase activity was measured by MTT assay, utilization of L-Dopa as the substrate respectively; melanin content was measured by image analysis system. Furthermore, the effects of the mixture on melanocytes were compared with that of aloesin and arbutin. The mixture of aloesin and arbutin showed an inhibition on tyrosinase activity of human melanocytes and reduced significantly melanin content. Between the mixture and the single use of aloesin or arbutin, there is significant difference (P<0.05). On the other hand, the mixture has little influence on melanocytes viability and there is negative significance. The mixture of aloesin and arbutin can significantly inhibit the tyrosinase activity and melanogenesis of cultured human melanocytes. It showed the effects of aloesin and arbutin in a synergistic manner.

Metabolism Metabolites

Arbutin is readily susceptible to hydrolysis in dilute acids to yield D-glucose and hydroquinone. It is expected that orally administered arbutin is easily hydrolyzed to free hydroquinone molecules by stomach acid. Hydroquinone is further metabolized into the main metabolites, hydroquinone glucuronide and hydroquinone sulfate.

Wikipedia

Arbutin
2C-T-17

Biological Half Life

No pharmacokinetic data available.

Use Classification

Cosmetics -> Skin conditioning; Antioxidant

Methods of Manufacturing

Pure arbutin can be prepared synthetically from acetobromoglucose and hydroquinone in the presence of alkali

General Manufacturing Information

Occurs as the monohydrate
Available commercially in both natural and synthetic forms
...The upland cranberry extract ... bearberry /Arctostaphylos uva-ursi (L.) Spreng/ ... is standardized to contain 20% arbutin. In the body, arbutin breaks down into hydroquinone, a compound recognized for its role in urinary tract function

Interactions

Arbutin, the beta-D-glucopyranoside of hydroquinone, is a skin whitening cosmetic ingredient. Compared with arbutin, hydroquinone is a more potent skin lightening agent, but shows cytotoxicity, nephrotoxicity, and genotoxicity. To evaluate whether skin microflora can hydrolyze arbutin to hydroquinone, we measured the hydrolytic activity of the main skin microflora: Staphylococcus epidermidis and Staphylococcus aureus. All strains hydrolyzed arbutin, with activities of 0.16-4.51 nmol/min/mg. The hydrolyzed hydroquinone showed more potent 1,1-diphenyl-2-picrylhydrazyl radical scavenging activity and tyrosinase inhibition than arbutin. These findings suggest that normal skin microflora may increase the skin lightening effect of arbutin due to the antioxidant action of hydroquinone.
...This study ... presents evidence that cotreatment of aloesin and arbutin inhibits tyrosinase activity in a synergistic manner by acting through a different action mechanism. Aloesin or arbutin similarly inhibited enzyme activity of human- and mushroom-tyrosinases with an IC50 value of 0.1 or 0.04 mM, respectively. Lineweaver-Burk plots of the enzyme kinetics data showed that aloesin inhibited tyrosinase activity noncompetitively with a Ki value of 5.3 mM, whereas arbutin did it competitively (Maeda, 1996). We then examined whether cotreatment of these agents inhibits the tyrosinase activity in a synergistic manner. The results showed that 0.01 mM aloesin in the presence of 0.03 mM arbutin inhibited activity of mushroom by 80% of the control value and the reverse was also true. The inhibitory effects were calculated to be synergistic according to the Burgi method. Taken together, we suggest that aloesin along with arbutin inhibits in synergy melanin production by combined mechanisms of noncompetitive and competitive inhibitions of tyrosinase activity.

Dates

Modify: 2023-08-15
1: Tai A, Ohno A, Ito H. Isolation and Characterization of the 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation-Scavenging Reaction Products of Arbutin. J Agric Food Chem. 2016 Sep 28;64(38):7285-90. doi: 10.1021/acs.jafc.6b02847. Epub 2016 Sep 16. PubMed PMID: 27607833.
2: Liao AH, Ma WC, Wang CH, Yeh MK. Penetration depth, concentration and efficiency of transdermal α-arbutin delivery after ultrasound treatment with albumin-shelled microbubbles in mice. Drug Deliv. 2016 Sep;23(7):2173-2182. Epub 2014 Aug 22. PubMed PMID: 25148541.
3: Wei M, Ren Y, Liu C, Liu R, Zhang P, Wei Y, Xu T, Wang F, Tan T, Liu C. Fermentation scale up for α-arbutin production by Xanthomonas BT-112. J Biotechnol. 2016 Sep 10;233:1-5. doi: 10.1016/j.jbiotec.2016.05.022. Epub 2016 May 18. PubMed PMID: 27208754.
4: Liang K, Xu K, Bessarab D, Obaje J, Xu C. Arbutin encapsulated micelles improved transdermal delivery and suppression of cellular melanin production. BMC Res Notes. 2016 Apr 30;9:254. doi: 10.1186/s13104-016-2047-x. PubMed PMID: 27129306; PubMed Central PMCID: PMC4851826.
5: Jeon JS, Kim BH, Lee SH, Kwon HJ, Bae HJ, Kim SK, Park JA, Shim JH, Abd El-Aty AM, Shin HC. Simultaneous determination of arbutin and its decomposed product hydroquinone in whitening creams using high-performance liquid chromatography with photodiode array detection: Effect of temperature and pH on decomposition. Int J Cosmet Sci. 2015 Dec;37(6):567-73. doi: 10.1111/ics.12228. Epub 2015 May 7. PubMed PMID: 25857400.
6: Qi WY, Ou N, Wu XD, Xu HM. New arbutin derivatives from the leaves of Heliciopsis lobata with cytotoxicity. Chin J Nat Med. 2016 Oct;14(10):789-793. doi: 10.1016/S1875-5364(16)30094-2. Epub 2016 Oct 31. PubMed PMID: 28236409.
7: Avonto C, Wang YH, Avula B, Wang M, Rua D, Khan IA. Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin. Int J Cosmet Sci. 2016 Apr;38(2):187-93. doi: 10.1111/ics.12275. Epub 2015 Oct 7. PubMed PMID: 26352830.
8: Kuźniak E, Wielanek M, Chwatko G, Głowacki R, Libik-Konieczny M, Piątek M, Gajewska E, Skłodowska M. Salicylic acid and cysteine contribute to arbutin-induced alleviation of angular leaf spot disease development in cucumber. J Plant Physiol. 2015 Jun 1;181:9-13. doi: 10.1016/j.jplph.2015.03.017. Epub 2015 Apr 17. PubMed PMID: 25955697.
9: Jurica K, Karačonji IB, Šegan S, Opsenica DM, Kremer D. Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry. Arh Hig Rada Toksikol. 2015 Sep 1;66(3):197-202. doi: 10.1515/aiht-2015-66-2696. PubMed PMID: 26444340.
10: Shams A, Khan IU, Iqbal H. Analysis of salicylic acid, arbutin and corticosteroids in skin whitening creams available in Pakistan using chromatographic techniques. Int J Cosmet Sci. 2016 Aug;38(4):421-8. doi: 10.1111/ics.12310. Epub 2016 Apr 5. PubMed PMID: 26855207.
11: Sccs, Degen GH. Opinion of the Scientific Committee on Consumer safety (SCCS)--Opinion on the safety of the use of α-arbutin in cosmetic products. Regul Toxicol Pharmacol. 2016 Feb;74:75-6. doi: 10.1016/j.yrtph.2015.11.008. Epub 2015 Dec 2. PubMed PMID: 26646661.
12: Morag M, Nawrot J, Siatkowski I, Adamski Z, Fedorowicz T, Dawid-Pac R, Urbanska M, Nowak G. A double-blind, placebo-controlled randomized trial of Serratulae quinquefoliae folium, a new source of β-arbutin, in selected skin hyperpigmentations. J Cosmet Dermatol. 2015 Sep;14(3):185-90. doi: 10.1111/jocd.12147. Epub 2015 Jun 28. PubMed PMID: 26119285.
13: Qin L, Wu Y, Liu Y, Chen Y, Zhang P. Dual effects of alpha-arbutin on monophenolase and diphenolase activities of mushroom tyrosinase. PLoS One. 2014 Oct 10;9(10):e109398. doi: 10.1371/journal.pone.0109398. eCollection 2014. PubMed PMID: 25303458; PubMed Central PMCID: PMC4193772.
14: SCCS., Degen GH. Opinion of the Scientific Committee on Consumer Safety (SCCS)--Opinion on the safety of the use of β-arbutin in cosmetic products. Regul Toxicol Pharmacol. 2015 Dec;73(3):866-7. doi: 10.1016/j.yrtph.2015.10.008. Epub 2015 Oct 19. PubMed PMID: 26482403.
15: Wu LH, Li P, Zhao QL, Piao JL, Jiao YF, Kadowaki M, Kondo T. Arbutin, an intracellular hydroxyl radical scavenger, protects radiation-induced apoptosis in human lymphoma U937 cells. Apoptosis. 2014 Nov;19(11):1654-63. doi: 10.1007/s10495-014-1032-x. PubMed PMID: 25187044.
16: Liu C, Zhang P, Zhang S, Xu T, Wang F, Deng L. Feeding strategies for the enhanced production of α-arbutin in the fed-batch fermentation of Xanthomonas maltophilia BT-112. Bioprocess Biosyst Eng. 2014 Feb;37(2):325-9. doi: 10.1007/s00449-013-0980-9. Epub 2013 May 31. PubMed PMID: 23722821.
17: Liu CQ, Deng L, Zhang P, Zhang SR, Liu L, Xu T, Wang F, Tan TW. Screening of high α-arbutin producing strains and production of α-arbutin by fermentation. World J Microbiol Biotechnol. 2013 Aug;29(8):1391-8. doi: 10.1007/s11274-013-1302-8. Epub 2013 Mar 1. PubMed PMID: 23456857.
18: Liu C, Zhang P, Liu L, Xu T, Tan T, Wang F, Deng L. Isolation of α-arbutin from Xanthomonas CGMCC 1243 fermentation broth by macroporous resin adsorption chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Apr 15;925:104-9. doi: 10.1016/j.jchromb.2013.01.013. Epub 2013 Jan 24. PubMed PMID: 23542677.
19: Tada M, Kohno M, Niwano Y. Alleviation effect of arbutin on oxidative stress generated through tyrosinase reaction with L-tyrosine and L-DOPA. BMC Biochem. 2014 Oct 9;15:23. doi: 10.1186/1471-2091-15-23. PubMed PMID: 25297374; PubMed Central PMCID: PMC4195341.
20: Sasaki C, Ichitani M, Kunimoto KK, Asada C, Nakamura Y. Extraction of arbutin and its comparative content in branches, leaves, stems, and fruits of Japanese pear Pyrus pyrifolia cv. Kousui. Biosci Biotechnol Biochem. 2014;78(5):874-7. doi: 10.1080/09168451.2014.893185. Epub 2014 May 9. PubMed PMID: 25035992.

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